5-Ethynylpyrimidin-2-amine

Catalog No.
S3194003
CAS No.
857265-74-8
M.F
C6H5N3
M. Wt
119.127
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynylpyrimidin-2-amine

CAS Number

857265-74-8

Product Name

5-Ethynylpyrimidin-2-amine

IUPAC Name

5-ethynylpyrimidin-2-amine

Molecular Formula

C6H5N3

Molecular Weight

119.127

InChI

InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9)

InChI Key

QZCOCXUODHDEBT-UHFFFAOYSA-N

SMILES

C#CC1=CN=C(N=C1)N

Solubility

not available

Antitrypanosomal and Antiplasmodial Activities

Preparation and Applications of Amides

Anti-Inflammatory Activities

Synthesis of Pyrimidine Derivatives

Antioxidant Activities

Antiviral Activities

5-Ethynylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of an ethynyl group at the 5-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development. The ethynyl group enhances the compound's reactivity and ability to form various derivatives, making it a valuable scaffold for further modifications.

Typical of amines and heterocyclic compounds:

  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted amines.
  • Formation of Imines: It can react with carbonyl compounds (aldehydes or ketones) to form imines, a reaction that is reversible and often acid-catalyzed .
  • Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions, particularly with alkenes or alkynes, facilitating the synthesis of more complex structures .

Research indicates that 5-Ethynylpyrimidin-2-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively. For example, derivatives of this compound have shown promise in inhibiting kinases and other proteins involved in cellular signaling pathways, which may be relevant for cancer therapy and other diseases .

Several methods exist for synthesizing 5-Ethynylpyrimidin-2-amine:

  • Sonogashira Coupling: This method involves coupling a pyrimidine derivative with an ethynyl halide in the presence of a palladium catalyst.
  • Nucleophilic Substitution: Starting from 5-bromo or 5-chloropyrimidine, nucleophilic substitution with an amine can yield the desired product.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving aldehydes, amines, and alkynes to synthesize various pyrimidine derivatives efficiently .

5-Ethynylpyrimidin-2-amine has several applications:

  • Pharmaceuticals: It serves as a building block for developing drugs targeting specific biological pathways.
  • Material Science: The compound can be utilized in synthesizing polymeric materials due to its reactive functional groups.
  • Biotechnology: It may be employed in designing biosensors or other diagnostic tools due to its ability to interact with biomolecules .

Studies on the interactions of 5-Ethynylpyrimidin-2-amine with various biological targets have revealed its potential as a therapeutic agent. For instance, its interaction with specific kinases has been characterized through kinetic studies, demonstrating its ability to inhibit enzymatic activity effectively. These findings suggest that further exploration could lead to the development of novel inhibitors based on this compound .

Several compounds share structural similarities with 5-Ethynylpyrimidin-2-amine, including:

Compound NameStructure FeaturesUnique Aspects
4-AminopyrimidineAmino group at position 4Lacks ethynyl functionality
5-(3-Hydroxypropyl)pyrimidin-2-amineHydroxypropyl group instead of ethynylDifferent hydrophilicity and reactivity
6-Methylpyrimidin-2-amineMethyl group at position 6Variation in steric hindrance affecting binding
5-EthynyluracilSimilar ethynyl group but different heterocyclic basePotentially different biological activity

The unique combination of an ethynyl substituent and an amino group at specific positions distinguishes 5-Ethynylpyrimidin-2-amine from other similar compounds, enhancing its reactivity and potential applications in drug development.

XLogP3

0.1

Dates

Modify: 2023-08-18

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